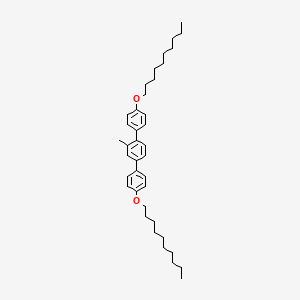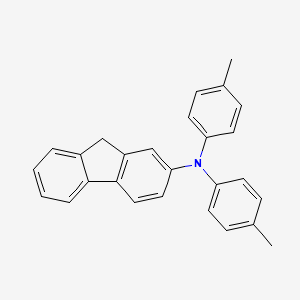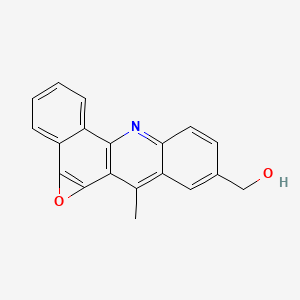![molecular formula C16H24N2O3 B14272097 4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine) CAS No. 152401-82-6](/img/structure/B14272097.png)
4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) is an organic compound that features a methoxyphenyl group linked to two morpholine rings via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) typically involves the reaction of 2-methoxybenzaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge that links the two morpholine rings to the methoxyphenyl group. Common catalysts used in this reaction include acids or bases, which facilitate the formation of the methylene bridge.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methylene bridge can be reduced to form a single morpholine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 4-morpholinomethyl-2-methoxyphenol.
Substitution: Formation of 4-halogenated derivatives of the original compound.
Scientific Research Applications
4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.
Mechanism of Action
The mechanism of action of 4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the morpholine rings can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Comparison: 4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) is unique due to its dual morpholine rings and methoxyphenyl group, which provide a distinct combination of hydrophobic and hydrophilic interactions
Properties
CAS No. |
152401-82-6 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)-morpholin-4-ylmethyl]morpholine |
InChI |
InChI=1S/C16H24N2O3/c1-19-15-5-3-2-4-14(15)16(17-6-10-20-11-7-17)18-8-12-21-13-9-18/h2-5,16H,6-13H2,1H3 |
InChI Key |
RPQGCDZVBUSXOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
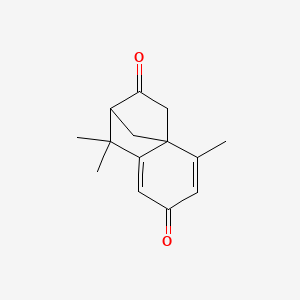

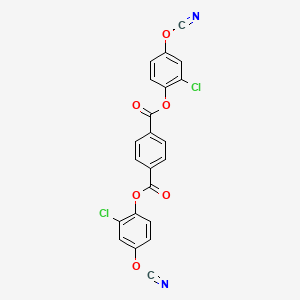
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
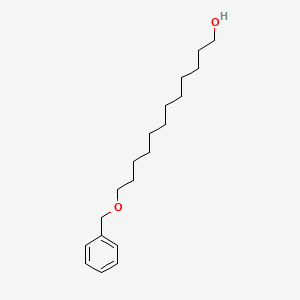
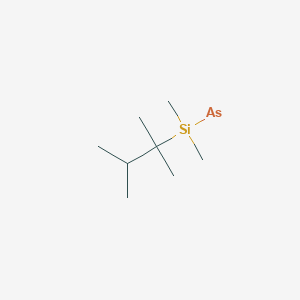

![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)


